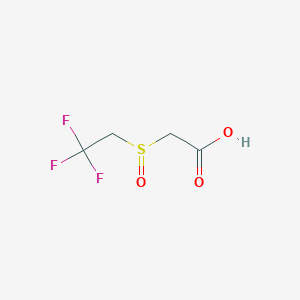

2,2,2-Trifluoroethylsulfinylacetic acid

Description

2,2,2-Trifluoroethylsulfinylacetic acid is a fluorinated organic compound characterized by a sulfinyl (-S=O) group attached to a trifluoroethyl moiety and an acetic acid backbone. The trifluoroethyl group enhances electronegativity and lipophilicity, while the sulfinyl group introduces chirality and modulates acidity compared to sulfonyl (-SO₂) or thioether (-S-) derivatives .

Properties

IUPAC Name |

2-(2,2,2-trifluoroethylsulfinyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3S/c5-4(6,7)2-11(10)1-3(8)9/h1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAZTSFGZORROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608878 | |

| Record name | (2,2,2-Trifluoroethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60543-27-3 | |

| Record name | (2,2,2-Trifluoroethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethylsulfinylacetic acid typically involves the reaction of 2,2,2-trifluoroethanol with sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 2,2,2-Trifluoroethylsulfinylacetic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethylsulfinylacetic acid undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are often performed in polar aprotic solvents.

Major Products

Oxidation: Formation of 2,2,2-trifluoroethylsulfonylacetic acid.

Reduction: Formation of 2,2,2-trifluoroethylthioacetic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethylsulfinylacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Medicine: Potential use in the development of new drugs due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethylsulfinylacetic acid exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and sulfinyl groups. These functional groups can interact with molecular targets, such as enzymes and receptors, altering their activity and function. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,2,2-trifluoroethylsulfinylacetic acid with key analogs:

Key Observations:

Acidity: The sulfinyl group (-SO-) in the target compound likely confers moderate acidity, weaker than TFA (pKa ~0.23) but stronger than non-fluorinated acetic acid derivatives. Sulfonyl analogs (e.g., 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid) exhibit higher acidity due to the electron-withdrawing -SO₂ group .

Chirality : The sulfinyl group introduces stereogenicity, making the compound useful in enantioselective synthesis, unlike TFA or sulfonyl derivatives .

Reactivity : The trifluoroethyl group enhances stability against metabolic degradation, a feature exploited in pharmaceuticals and agrochemicals (e.g., triflusulfuron methyl ester in ) .

Biological Activity

2,2,2-Trifluoroethylsulfinylacetic acid is a compound that has garnered interest due to its unique structural features and potential biological activities. The trifluoroethyl group is known for enhancing the pharmacokinetic properties of various drugs, while the sulfinyl and acetic acid components may contribute to its biological efficacy. This article reviews the biological activity of this compound, drawing from diverse sources and research findings.

Structural Characteristics

The molecular structure of 2,2,2-trifluoroethylsulfinylacetic acid can be depicted as follows:

- Chemical Formula : C₅H₆F₃O₂S

- Functional Groups :

- Trifluoroethyl group (-CF₃)

- Sulfinyl group (-S=O)

- Carboxylic acid group (-COOH)

These groups contribute to the compound's reactivity and interactions with biological systems.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoroethyl and sulfinyl groups exhibit significant anticancer activities. For instance, a study reported that related compounds demonstrated IC₅₀ values ranging from 12.4 to 44.4 μM against various cancer cell lines, including HCT116 and HePG2 cells . The mechanism of action often involves the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 1 | PACA2 | 17.8 |

| Compound 2 | HCT116 | 12.4 |

| Compound 3 | HePG2 | 22.4 |

Antimalarial Activity

In the context of antimalarial research, the inclusion of trifluoromethyl groups has been shown to enhance the potency of compounds against Plasmodium falciparum. A recent structure-activity relationship (SAR) study highlighted that modifications around the trifluoromethyl group significantly affected the metabolic stability and antiparasitic activity of related compounds . This suggests that 2,2,2-trifluoroethylsulfinylacetic acid could potentially be a lead compound for further development in antimalarial therapies.

The biological activity of 2,2,2-trifluoroethylsulfinylacetic acid is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the sulfinyl group may interfere with enzymes critical for cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through ROS generation.

- Selective Targeting : The trifluoroethyl moiety enhances selectivity towards certain cellular targets, potentially reducing side effects compared to traditional chemotherapeutics.

Case Studies

- Case Study on Anticancer Activity : A compound structurally similar to 2,2,2-trifluoroethylsulfinylacetic acid was tested against various cancer cell lines. The study found that it significantly downregulated key oncogenes such as EGFR and KRAS in A549 cells, indicating its potential as an anticancer agent .

- Antimalarial Efficacy : In a humanized mouse model infected with Plasmodium falciparum, a derivative of the compound showed promising results in reducing parasitemia levels by over 70%, highlighting its potential role in malaria treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.